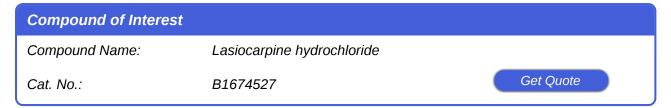


Lasiocarpine Hydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **lasiocarpine hydrochloride**, a hepatotoxic pyrrolizidine alkaloid. This document details its chemical and physical properties, metabolic pathways, and relevant experimental protocols, designed to support research and development activities.

Core Data Summary

The following table summarizes the key quantitative data for lasiocarpine and its hydrochloride salt for easy reference and comparison.



Property	Lasiocarpine	Lasiocarpine Hydrochloride
CAS Number	303-34-4[1]	1976-49-4
Molecular Formula	C21H33NO7[1]	C21H34CINO7
Molecular Weight	411.49 g/mol	447.95 g/mol
Appearance	Colorless plates or beige crystalline solid[1]	-
Melting Point	92.5-93.5 °C[2]	-
Solubility	Soluble in water (as hydrochloride)[1]	Soluble in water[1]

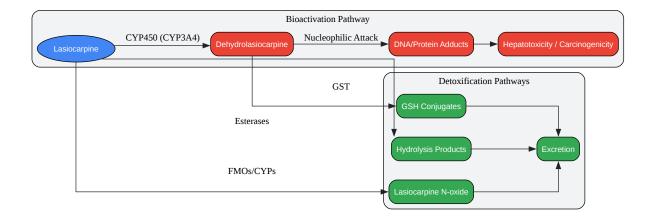
Metabolic Pathways of Lasiocarpine

Lasiocarpine undergoes complex metabolism primarily in the liver, leading to both detoxification and bioactivation. The metabolic fate of lasiocarpine is a critical determinant of its hepatotoxicity.

Metabolic Activation and Detoxification

The metabolic pathway of lasiocarpine involves a delicate balance between bioactivation to toxic pyrrolic esters and detoxification through hydrolysis and N-oxidation. The bioactivation is primarily mediated by cytochrome P450 enzymes, with CYP3A4 playing a major role. The resulting reactive metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. Detoxification pathways, including hydrolysis of the ester groups and N-oxidation of the pyrrolizidine ring, produce less toxic metabolites that can be excreted.





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Metabolic pathways of lasiocarpine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of lasiocarpine.

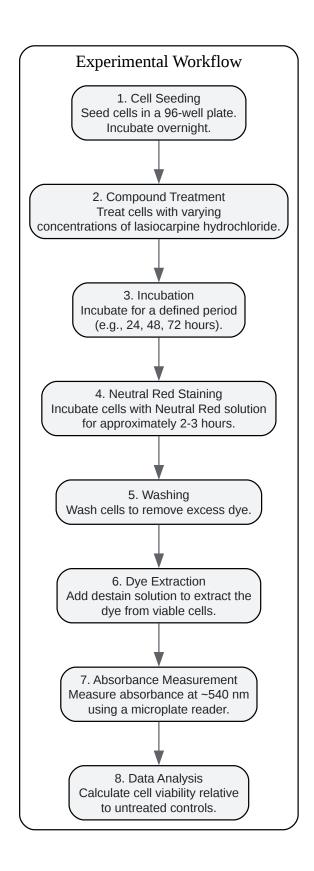
Cytotoxicity Assessment using Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a widely used method to assess the cytotoxicity of a compound by measuring the viability of cells.[3][4][5]

Principle: Viable cells incorporate and bind the supravital dye neutral red in their lysosomes. When cells are damaged, they are unable to retain the dye. The amount of dye retained is proportional to the number of viable cells.



Workflow for NRU Assay:



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Workflow for the Neutral Red Uptake assay.

Detailed Protocol:

- · Cell Seeding:
 - Culture cells (e.g., HepG2, primary hepatocytes) to approximately 80% confluency.
 - Trypsinize and resuspend cells in culture medium.
 - Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate and incubate overnight.
- · Compound Preparation and Treatment:
 - Prepare a stock solution of lasiocarpine hydrochloride in a suitable solvent (e.g., water or DMSO).
 - Perform serial dilutions to obtain the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).
 - Remove the culture medium from the wells and add the medium containing the different concentrations of lasiocarpine hydrochloride. Include untreated and solvent controls.
- Incubation:
 - Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Neutral Red Staining:
 - Prepare a fresh working solution of Neutral Red (e.g., 50 μg/mL) in pre-warmed, serumfree medium.
 - Remove the treatment medium and add 100 μL of the Neutral Red solution to each well.
 - Incubate for 2-3 hours.
- Washing and Dye Extraction:



- Carefully remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS).
- Add 150 μL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
- Shake the plate for 10-20 minutes to ensure complete solubilization of the dye.
- Absorbance Measurement:
 - Measure the absorbance of each well at approximately 540 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group relative to the untreated control.
 - Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique for the sensitive and specific quantification of lasiocarpine and its metabolites in biological matrices.

Principle: The sample is first subjected to chromatographic separation to isolate the analytes of interest from the complex matrix. The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information and quantification based on mass-to-charge ratio.

General Protocol for Sample Preparation and Analysis:

- Sample Preparation (from Plasma/Serum):
 - Protein Precipitation: To a 100 μL aliquot of plasma, add 300 μL of cold acetonitrile to precipitate proteins. Vortex and centrifuge. The supernatant is then collected.



- Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. The specific sorbent and elution solvents will depend on the properties of lasiocarpine and its metabolites.
- The extracted sample is typically evaporated to dryness and reconstituted in the initial mobile phase.
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for pyrrolizidine alkaloids.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis,
 where specific precursor-to-product ion transitions for lasiocarpine and its metabolites are monitored.

Synthesis

Lasiocarpine is a naturally occurring pyrrolizidine alkaloid isolated from various plant species of the Heliotropium genus.[2] While the total synthesis of such complex natural products is a significant challenge, the hydrochloride salt can be prepared from the isolated free base.

General Procedure for Hydrochloride Salt Formation:

The formation of a hydrochloride salt typically involves dissolving the free base of the organic amine in a suitable protic solvent and then adding hydrochloric acid.[6]



- Dissolve the isolated and purified lasiocarpine free base in a suitable organic solvent (e.g., ethanol, methanol, or isopropanol).
- Add a stoichiometric amount of hydrochloric acid (either as a gas, an aqueous solution, or a solution in an organic solvent like isopropanol) to the solution of the free base.
- The **lasiocarpine hydrochloride** salt will precipitate out of the solution.
- The precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

The purity of the synthesized salt should be confirmed by analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR).

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